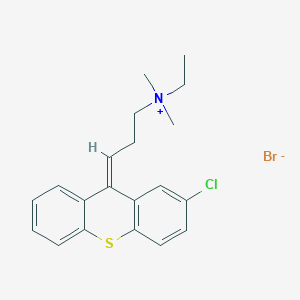
C20H23BrClNS
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the molecular formula C20H23BrClNS is a complex organic molecule that contains bromine, chlorine, nitrogen, and sulfur atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of C20H23BrClNS typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to further reactions to introduce the bromine, chlorine, nitrogen, and sulfur atoms into the final structure. Common synthetic routes include:
Halogenation: Introduction of bromine and chlorine atoms through halogenation reactions.
Amination: Incorporation of nitrogen atoms via amination reactions.
Sulfurization: Introduction of sulfur atoms through sulfurization reactions.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to achieve efficient synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
C20H23BrClNS: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reagents: Such as halogens (Br2, Cl2) and nucleophiles (NH3, OH-).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
C20H23BrClNS: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which C20H23BrClNS exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound may influence signal transduction pathways, altering cellular functions.
Vergleich Mit ähnlichen Verbindungen
C20H23BrClNS: can be compared with other similar compounds based on its chemical structure and properties. Similar compounds may include:
C20H23BrClNO: A compound with a similar structure but different functional groups.
C20H23BrClNS2: A compound with an additional sulfur atom.
C20H23BrClNP: A compound with a phosphorus atom instead of sulfur.
The uniqueness of This compound lies in its specific combination of bromine, chlorine, nitrogen, and sulfur atoms, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C20H23BrClNS |
|---|---|
Molekulargewicht |
424.8 g/mol |
IUPAC-Name |
[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]-ethyl-dimethylazanium;bromide |
InChI |
InChI=1S/C20H23ClNS.BrH/c1-4-22(2,3)13-7-9-16-17-8-5-6-10-19(17)23-20-12-11-15(21)14-18(16)20;/h5-6,8-12,14H,4,7,13H2,1-3H3;1H/q+1;/p-1/b16-9-; |
InChI-Schlüssel |
KGJDQJWNMJOQAU-LFMIJCLESA-M |
Isomerische SMILES |
CC[N+](C)(C)CC/C=C\1/C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.[Br-] |
Kanonische SMILES |
CC[N+](C)(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


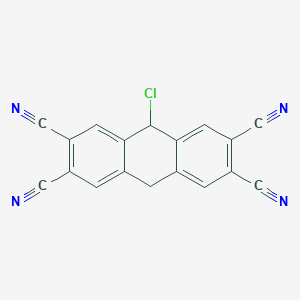
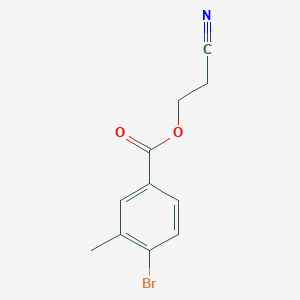
![3-(1,3-Benzodioxol-5-yl)-6-(5-phenyl-1,2-oxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12627617.png)
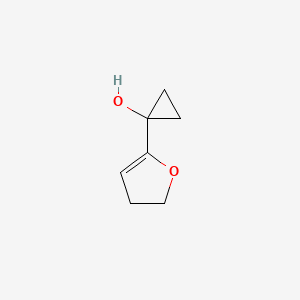
![2-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-N,N-dimethylacetamide](/img/structure/B12627623.png)
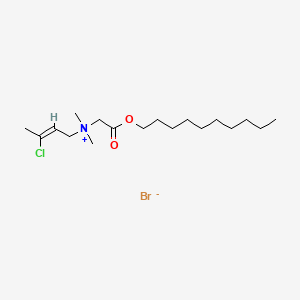
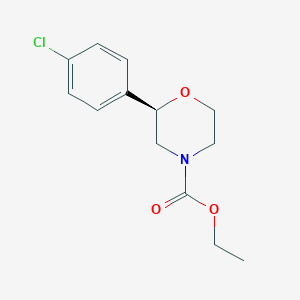
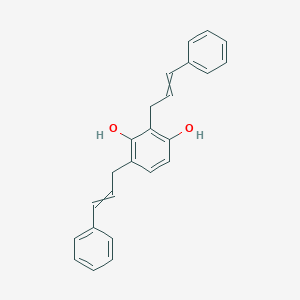
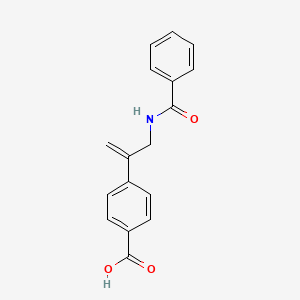
![4-[(Propan-2-yl)amino]pent-3-en-2-one](/img/structure/B12627635.png)

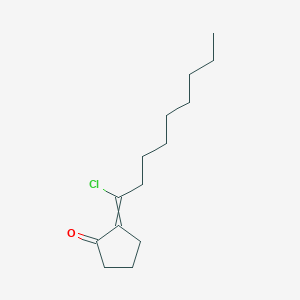
![2-[2-[Tert-butyl(dimethyl)silyl]oxyphenoxy]ethylboronic acid](/img/structure/B12627656.png)

